[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone
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Overview
Description
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone: is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring, followed by oxidation to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The compound also interacts with cellular receptors, modulating signal transduction pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- [5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]
- [5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole]
Uniqueness
Compared to similar compounds, [5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12-11-17(22,14-7-9-15(18)10-8-14)20(19-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCWGZLVDRKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)F)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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